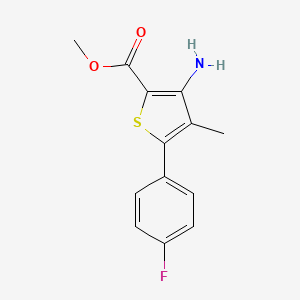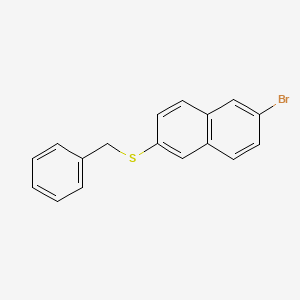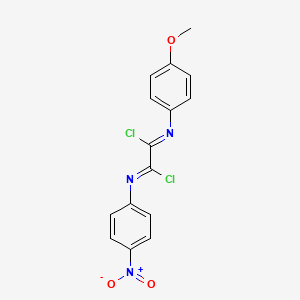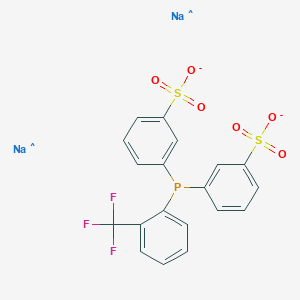
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium: is a complex organophosphorus compound. It is known for its unique structural properties and is widely used in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by the presence of sulfonate and trifluoromethyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium typically involves the reaction of 3-sulfonatophenyl and 2-trifluoromethylphenyl groups with a phosphorus source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride and sodium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity. The compound is typically purified using techniques such as recrystallization and chromatography to remove any impurities.
化学反应分析
Types of Reactions: Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The sulfonate and trifluoromethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学研究应用
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
- Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, sodium salt
- Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium dihydrate
Uniqueness: this compound is unique due to its specific combination of sulfonate and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications.
属性
CAS 编号 |
1289463-84-8 |
|---|---|
分子式 |
C19H12F3Na2O6PS2-2 |
分子量 |
534.4 g/mol |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/p-2 |
InChI 键 |
WJGFXOSDUPKANV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



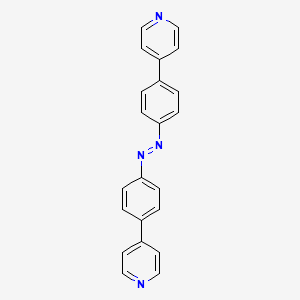
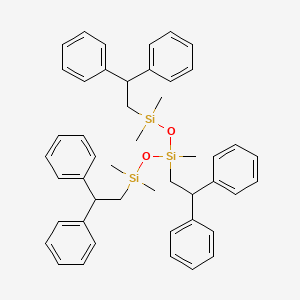
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
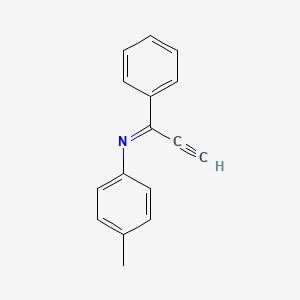
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
